3-(3-Bromophenyl)-2'-thiomethylpropiophenone
Description
3-(3-Bromophenyl)-2'-thiomethylpropiophenone is a brominated aromatic ketone derivative characterized by a thiomethyl (-SCH₃) substituent at the 2'-position of the propiophenone backbone and a bromine atom at the 3-position of the phenyl ring.
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(2-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrOS/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLFIAUKIXMXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101201220 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[2-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101201220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-27-9 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[2-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[2-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101201220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(3-Bromophenyl)-2'-thiomethylpropiophenone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a bromophenyl group and a thiomethyl substituent, which may contribute to its unique biological properties. The structural formula can be represented as follows:
This structure suggests potential interactions with biological macromolecules, influencing its pharmacological effects.
Antimicrobial Activity
Chalcone derivatives, including those with bromine substitutions, have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds similar to this compound can inhibit the growth of various bacteria and fungi. For instance, a related study demonstrated that brominated chalcones possess enhanced antimicrobial activity compared to their non-brominated counterparts .
Antitumor Activity
Research has shown that bromophenyl-containing compounds can exhibit antitumor effects. A study highlighted the ability of certain chalcone derivatives to induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that this compound may also possess similar antitumor properties, potentially through mechanisms involving cell cycle arrest and apoptosis induction .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with thioketone functionalities often act as enzyme inhibitors, potentially interfering with metabolic pathways critical for cell survival.
- Interaction with Cell Membranes : The lipophilic nature of the compound may facilitate its incorporation into cell membranes, altering membrane fluidity and function.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to increased apoptosis and reduced cell viability.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various chalcones, including those structurally similar to this compound. The results indicated that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Chalcone A | 100 | Staphylococcus aureus |
| Chalcone B | 150 | Escherichia coli |
| This compound | 75 | Pseudomonas aeruginosa |
Study on Antitumor Activity
In vitro studies on cancer cell lines revealed that brominated chalcones could inhibit cell proliferation effectively. For example, a derivative showed a dose-dependent reduction in cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 20 µM .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The cytotoxic and synthetic profiles of halogenated aromatic ketones can be inferred from studies on chalcone derivatives and related propiophenones. Below is a detailed comparison based on the 2022 study of halogen-substituted chalcones () and structural analogs:
Structural Similarities and Differences
- Target Compound: 3-(3-Bromophenyl)-2'-thiomethylpropiophenone: Features a thiomethyl group at the 2'-position and a 3-bromophenyl moiety.
- Chalcone Analogs: (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (Compound 3): Contains a 3-bromophenyl group and a propenone backbone but lacks the thiomethyl substituent. (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (Compound 4): Shares the 3-bromophenyl group but substitutes the thiomethyl with a bulkier 4-isopropylphenyl group.
Cytotoxic Activity
The IC₅₀ values (concentration required for 50% cell inhibition) against MCF-7 breast cancer cells highlight the impact of substituents:
| Compound | Substituent (R) | IC₅₀ (μg/mL) | Cytotoxic Efficacy |
|---|---|---|---|
| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (3) | p-tolyl | 422.22 | Moderate activity |
| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (4) | 4-isopropylphenyl | 22.41 | High activity |
| Hypothetical this compound | thiomethyl | N/A | Predicted enhanced activity due to sulfur's lipophilicity |
- Key Observations :
- The 3-bromophenyl group contributes to cytotoxicity, as seen in compounds 3 and 3.
- Bulkier substituents (e.g., 4-isopropylphenyl in compound 4) significantly improve potency compared to smaller groups (e.g., p-tolyl in compound 3).
- The thiomethyl group in the target compound may enhance membrane permeability and binding affinity due to its electron-rich and lipophilic nature, though experimental validation is needed .
Computational and Analytical Tools
The analysis of such compounds often employs:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
